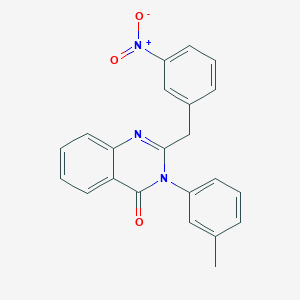

3-(3-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone

Description

Properties

IUPAC Name |

3-(3-methylphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3/c1-15-6-4-8-17(12-15)24-21(14-16-7-5-9-18(13-16)25(27)28)23-20-11-3-2-10-19(20)22(24)26/h2-13H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMHZKFRVMKXJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via Friedel-Crafts alkylation using 3-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the 3-Nitrobenzyl Group: The 3-nitrobenzyl group can be introduced through nucleophilic substitution reactions, where the quinazolinone core reacts with 3-nitrobenzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

Reduction of Nitro Group: 3-(3-methylphenyl)-2-(3-aminobenzyl)-4(3H)-quinazolinone.

Oxidation of Methyl Group: 3-(3-carboxyphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone.

Scientific Research Applications

Pharmacological Applications

Quinazolinones have been extensively studied for their therapeutic potential. The compound demonstrates significant promise in various pharmacological contexts:

- Antibacterial Activity : Research has shown that derivatives of quinazolinones, including 3-(3-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone, exhibit potent antibacterial properties. For instance, studies involving structural variants have revealed strong activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .

- Mechanism of Action : The compound's antibacterial efficacy is attributed to its ability to bind to bacterial DNA gyrase, an enzyme critical for DNA replication. Molecular docking studies indicate favorable binding interactions, with calculated binding energies suggesting a higher affinity compared to conventional antibiotics like ciprofloxacin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of quinazolinones is crucial for optimizing their pharmacological properties:

- Variations in Substituents : The presence of different substituents on the quinazolinone core influences biological activity. For example, modifications at the 2 and 3 positions can enhance lipophilicity and improve bioavailability .

- Case Studies : A study evaluated 77 variants of quinazolinones, identifying several compounds with potent antibacterial activity and favorable pharmacokinetic profiles. Notably, one compound demonstrated efficacy in a mouse model of infection, highlighting the potential for clinical applications .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, typically involving cyclodehydration reactions:

- Synthesis Methods : Common synthetic routes include the reaction of substituted benzamides with acetic anhydride under acidic conditions. Characterization techniques such as FT-IR and NMR spectroscopy are employed to confirm the structure .

Comparative Analysis with Related Compounds

The following table summarizes some key structural features and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-methylphenyl)-4(3H)-quinazolinone | Substituted at position 2 | Enhanced lipophilicity may improve bioavailability |

| 4-(trifluoromethyl)quinazolin-4(1H)-one | Fluorinated substituent | Increased metabolic stability and potency |

| 6-amino-2-methylquinazolin-4(3H)-one | Amino group at position 6 | Potential for enhanced biological activity due to amino substitution |

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Steric Effects : Bulky 3-substituents (e.g., 2,4-dimethylphenyl in ) reduce reactivity, whereas smaller groups (e.g., methyl in ) favor metabolic stability.

- Hydrogen Bonding : Hydroxyl groups (e.g., in ) improve solubility but may reduce membrane permeability.

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : Nitro groups are prone to reduction in vivo, which could generate reactive intermediates (e.g., hydroxylamines) with toxicological implications .

Antitumor Potential

- 2-Substituted mercapto analogs (e.g., ) show potent antitumor activity (GI50 < 5 μM), suggesting that the target compound’s nitrobenzyl group could be optimized for similar efficacy via structural tuning.

- Thioether-linked quinazolinones (e.g., ) exhibit enhanced anticancer activity due to sulfur’s nucleophilic reactivity, whereas the nitro group in the target compound may act via oxidative stress pathways.

Anticonvulsant Activity

- Pyridyl and chlorophenyl substituents (e.g., ) improve anticonvulsant efficacy by modulating GABAergic pathways. The nitro group’s strong EWG nature may alter binding to ion channels compared to these analogs.

Biological Activity

3-(3-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone is a member of the quinazolinone family, known for its diverse biological activities. This compound features a unique structure that includes a quinazolinone core substituted with a 3-methylphenyl and a 3-nitrobenzyl group. The biological activity of this compound has garnered interest in medicinal chemistry, particularly for its potential applications in pharmaceuticals.

Anticancer Properties

Quinazolinones, including this compound, have been studied for their cytotoxic effects against various cancer cell lines. Research indicates that compounds within this class can exhibit significant cytotoxicity, making them potential candidates for anticancer therapies. For instance, studies have demonstrated that certain quinazolinone derivatives show promising activity against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines, with IC50 values ranging from 10 µM to 12 µM depending on the specific derivative and cell line tested .

The mechanism of action for this compound involves its interaction with specific biological targets. These interactions can modulate enzyme activity and influence various cellular pathways, leading to apoptosis in cancer cells. The presence of the nitro group is particularly noteworthy as it may enhance the compound's reactivity and binding affinity to target proteins.

Antimicrobial Activity

In addition to anticancer effects, quinazolinones have demonstrated antimicrobial properties . Preliminary studies suggest that this compound may inhibit bacterial growth, although specific data on its antimicrobial efficacy remains limited. Further research is needed to elucidate its spectrum of activity against various pathogens.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds within the quinazolinone family:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-methylphenyl)-4(3H)-quinazolinone | Substituted at position 2 | Enhanced lipophilicity |

| 4-(trifluoromethyl)quinazolin-4(1H)-one | Fluorinated substituent | Increased metabolic stability |

| 6-amino-2-methylquinazolin-4(3H)-one | Amino group at position 6 | Potential for enhanced biological activity |

These comparisons highlight how variations in substituents can significantly influence both chemical reactivity and biological effectiveness.

Study on Cytotoxicity

In a study evaluating various quinazolinone derivatives, the compound A3 exhibited potent cytotoxicity against multiple cancer cell lines. The study utilized the MTT assay to determine cell viability post-treatment, revealing an IC50 of approximately 10 µM against PC3 cells . This underscores the potential of quinazolinones as effective anticancer agents.

Investigation of Antimicrobial Effects

Another investigation focused on synthesizing novel quinazolinone derivatives aimed at assessing their antimicrobial activity. While specific results for this compound were not detailed, related compounds showed promising results against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .

Q & A

Q. What are the established synthetic routes for 3-(3-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone, and how do reaction conditions influence yield and purity?

The synthesis of 4(3H)-quinazolinone derivatives typically employs methods such as:

- Niementowski Synthesis : Condensation of anthranilic acid with amides or equivalents under reflux conditions. Modifications using acetic anhydride or primary amines can enhance yields .

- Microwave-Assisted Synthesis : Solvent-free protocols reduce reaction times (e.g., from hours to minutes) and improve purity by minimizing side products .

- Catalytic Methods : Nano-TiO₂ or KAl(SO₄)₂·12H₂O as catalysts improve regioselectivity and reduce energy consumption . Key factors affecting yield/purity :

- Temperature control (excessive heat may degrade nitro groups).

- Purification via recrystallization or column chromatography to isolate the target compound .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing substituent effects in 4(3H)-quinazolinone derivatives?

- Mass Spectrometry (MS) : Electron impact-MS elucidates fragmentation patterns, distinguishing substituents at the 2- and 3-positions (e.g., loss of NO₂ groups in nitro-substituted analogs) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies electronic environments of methylphenyl and nitrobenzyl groups. Aromatic proton splitting patterns reveal substitution positions .

- HPLC-PDA : Quantifies purity (>95% required for biological assays) and detects trace byproducts .

Q. How can researchers establish structure-activity relationships (SAR) for antitumor activity in 3-benzyl-substituted 4(3H)-quinazolinones?

- Systematic Substituent Variation : Compare analogs with different substituents at the 2- and 3-positions (e.g., methyl, nitro, or halogens) .

- In Vitro Screening : Use standardized assays (e.g., NCI-60 cell line panel) to measure GI₅₀ values. For example, 3-nitrobenzyl derivatives show enhanced activity over methylphenyl analogs in breast cancer models .

- Mechanistic Studies : Evaluate kinase inhibition (e.g., EGFR or VEGFR) to link structural motifs to target selectivity .

Advanced Research Questions

Q. What strategies can mitigate contradictory data in the antitumor efficacy of 3-benzyl-substituted quinazolinones across cell lines?

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Orthogonal Validation : Confirm activity using alternate assays (e.g., apoptosis markers or 3D spheroid models) .

- Purity Verification : Ensure compounds are >98% pure via HPLC and elemental analysis to exclude confounding effects from impurities .

Q. How can computational modeling guide the design of 4(3H)-quinazolinone analogs with enhanced selectivity for kinase targets?

- Molecular Docking : Predict binding modes to ATP pockets (e.g., in EGFR) by simulating interactions between nitrobenzyl groups and hydrophobic residues .

- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with IC₅₀ values to prioritize synthetic targets .

- ADMET Prediction : Use tools like SwissADME to optimize logP and polar surface area for improved bioavailability .

Q. What green chemistry approaches have been validated for synthesizing 4(3H)-quinazolinone derivatives?

- Solvent-Free Microwave Synthesis : Reduces waste and energy use (e.g., 80% yield in 15 minutes vs. 6 hours for conventional heating) .

- Recyclable Catalysts : Alum (KAl(SO₄)₂·12H₂O) enables 5 reaction cycles without significant loss in activity .

- Atom Economy : Niementowski synthesis achieves >70% atom efficiency by minimizing protecting groups .

Q. What experimental approaches are critical for achieving regioselective substitution at the 2-position versus 3-position of the 4(3H)-quinazolinone core?

- Directing Groups : Use electron-withdrawing groups (e.g., nitro) at the 3-position to favor electrophilic substitution at the 2-position .

- Stepwise Functionalization : Protect the 4-oxo group with trimethylsilyl chloride before introducing substituents .

- Metal-Mediated Coupling : Suzuki-Miyaura reactions enable selective arylations at the 2-position under palladium catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.